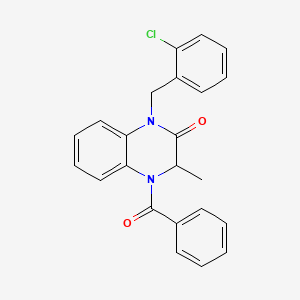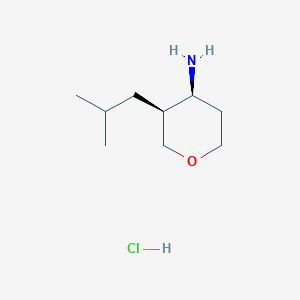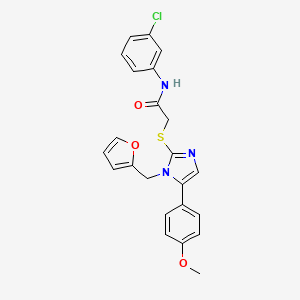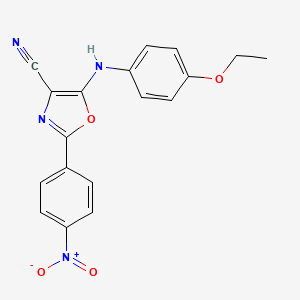
3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride is a chemical compound with the molecular formula C7H15N3O.2ClH. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a dimethylamino group and a carboxamide group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride typically involves the reaction of pyrrolidine with dimethylamine and a carboxylic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically isolated and purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at room temperature or under reflux.
Major Products Formed
Oxidation: N-oxides of 3-(Dimethylamino)pyrrolidine-3-carboxamide.
Reduction: Amine derivatives of 3-(Dimethylamino)pyrrolidine-3-carboxamide.
Substitution: Substituted derivatives of 3-(Dimethylamino)pyrrolidine-3-carboxamide.
Scientific Research Applications
3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the dimethylamino and carboxamide groups allows for specific binding interactions with the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxamide: A similar compound with a carboxamide group at the 2-position of the pyrrolidine ring.
N,N-Dimethylpyrrolidine: A derivative of pyrrolidine with dimethylamino substitution.
Pyrrolidine-3-carboxylic acid: A compound with a carboxylic acid group at the 3-position of the pyrrolidine ring.
Uniqueness
3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride is unique due to the presence of both the dimethylamino and carboxamide groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The specific arrangement of these groups allows for unique interactions with molecular targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
3-(dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-10(2)7(6(8)11)3-4-9-5-7;;/h9H,3-5H2,1-2H3,(H2,8,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUJKTWRHWOAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCNC1)C(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate](/img/structure/B2697954.png)
![2-phenyl-5-(trifluoromethyl)-4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697956.png)

![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2697958.png)


![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea](/img/structure/B2697965.png)
![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)(1-pyrrolidinyl)methanone](/img/structure/B2697966.png)
![tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B2697968.png)
![6-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2697969.png)
![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one](/img/structure/B2697970.png)
![6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2697973.png)
